4-Fluorothiane-4-carbaldehyde

Description

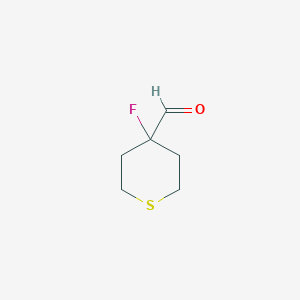

4-Fluorothiane-4-carbaldehyde is a fluorinated heterocyclic aldehyde featuring a six-membered thiane ring (a sulfur-containing analog of cyclohexane) with a fluorine atom and a formyl (-CHO) group at the 4-position. Thiane-based compounds are less common than benzene or naphthalene derivatives, but their sulfur atom may confer distinct solubility and stability profiles .

Properties

IUPAC Name |

4-fluorothiane-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FOS/c7-6(5-8)1-3-9-4-2-6/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKORSHPCTLNAJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Benzaldehyde Derivatives

Example Compounds :

- 4-Fluoro-3-methylbenzaldehyde

- 4-Fluoro-2-methylbenzaldehyde

Key Comparisons :

- Electronic Effects : The benzene ring in these analogs lacks sulfur, leading to reduced electron-withdrawing conjugation compared to the thiane system. Fluorine’s inductive effect in both systems polarizes the aldehyde group, but the thiane ring’s sulfur may delocalize electron density differently, altering reaction kinetics .

- Applications: Benzaldehyde derivatives are widely used in drug synthesis (e.g., antibiotics, antivirals), while thiane-based aldehydes may offer novel reactivity in asymmetric catalysis or specialty chemical production .

Naphthalene-carbaldehyde Derivatives

Example Compounds :

- 4-Hexyloxynaphthalene-1-carbaldehyde

- 4-(Benzyloxy)naphthalene-2-carbaldehyde

Key Comparisons :

- Aromaticity: Naphthalene’s extended π-system enhances stability and conjugation compared to the non-aromatic thiane ring. This reduces electrophilicity at the aldehyde group in naphthalene derivatives.

- Substituent Effects: Alkoxy groups (e.g., hexyloxy, benzyloxy) in naphthalene analogs act as electron donors, opposing fluorine’s electron-withdrawing effect in 4-Fluorothiane-4-carbaldehyde. This difference significantly impacts redox behavior and solubility .

Indole and Pyridine Derivatives

Example Compounds :

- 4-Fluoro-2,3-Dihydro-1H-Indole

- 4-Fluoro-2-methylpyridine

Key Comparisons :

- Heteroatom Influence : Indole’s nitrogen and thiane’s sulfur create distinct electronic environments. Indole derivatives often exhibit basicity and hydrogen-bonding capacity, whereas thiane’s sulfur may participate in coordination chemistry.

Data Table: Hypothetical Property Comparison

| Compound | Molecular Weight | Ring Type | Key Substituents | Predicted Reactivity (Nucleophilic Addition) |

|---|---|---|---|---|

| This compound | ~162 g/mol | Thiane (S) | -F, -CHO | High (polarized aldehyde) |

| 4-Fluoro-3-methylbenzaldehyde | ~152 g/mol | Benzene | -F, -CH3, -CHO | Moderate (steric hindrance) |

| 4-Hexyloxynaphthalene-1-carbaldehyde | ~256 g/mol | Naphthalene | -O-C6H13, -CHO | Low (electron-donating alkoxy) |

| 4-Fluoro-2,3-Dihydro-1H-Indole | ~139 g/mol | Indoline | -F, -NH | Variable (dependent on NH participation) |

Research Implications and Limitations

The provided evidence lacks direct studies on this compound, necessitating extrapolation from structural analogs. Key research gaps include:

- Experimental data on solubility, melting point, and reaction rates.

- Comparative studies on sulfur’s role in thiane vs. oxygen/nitrogen in other heterocycles.

Future work should prioritize synthesizing this compound and benchmarking its properties against the analogs discussed here.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.